molecular formula C15H20N4O2 B2886863 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide CAS No. 2034406-98-7

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide

Cat. No. B2886863
CAS RN: 2034406-98-7
M. Wt: 288.351
InChI Key: LGRCYVOHXKRDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide, also known as MPBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPBA is a triazole-based compound that has been synthesized using a variety of methods.

Scientific Research Applications

Drug Research and Development

The triazole ring present in this compound is a common feature in many pharmaceuticals due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. This structural motif is associated with a range of biological activities, making it a valuable scaffold in drug discovery . The compound’s potential for modification allows for the development of new drugs with improved efficacy and safety profiles.

Organic Synthesis

Triazoles, such as the one in the compound , are often used in organic synthesis as building blocks for more complex molecules. They can serve as intermediates in the synthesis of various heterocyclic compounds, which are crucial in the creation of new materials and active pharmaceutical ingredients .

Polymer Chemistry

In polymer chemistry, the triazole unit can be utilized to create polymers with specific properties, such as increased thermal stability or novel functionalities. The incorporation of triazole into polymers can lead to materials with unique mechanical and chemical properties suitable for industrial applications .

Supramolecular Chemistry

The triazole ring’s ability to participate in hydrogen bonding makes it an excellent candidate for use in supramolecular assemblies. These structures have potential applications in the development of nanoscale devices and materials .

Bioconjugation

Triazoles are often used in bioconjugation strategies due to their stability and biocompatibility. They can be used to attach various functional groups to biomolecules, which is useful in the development of targeted drug delivery systems and diagnostic tools .

Fluorescent Imaging

The electronic structure of triazoles allows them to be used in fluorescent imaging applications. By modifying the triazole core, researchers can develop probes that are specific to certain biological targets, aiding in the visualization of cellular processes .

Chemical Biology

In chemical biology, triazoles can be used to modulate biological systems. They can act as inhibitors or activators of enzymes, receptors, and other proteins, providing insights into biological pathways and potential therapeutic targets .

Materials Science

The robustness of the triazole ring makes it suitable for the development of new materials with desired properties, such as conductivity, flexibility, or biodegradability. This can lead to advancements in electronics, packaging, and environmental technology .

properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-12(2)14(10-19-16-8-9-17-19)18-15(20)11-21-13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRCYVOHXKRDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide

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